5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
5-Methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound featuring a benzothiadiazine core with three ketone groups (trione) and a methyl substituent at the 5-position. Its molecular formula is C₈H₈N₂O₃S, and it belongs to a class of sulfonamide derivatives known for modulating ion channels and neurotransmitter receptors. The compound’s structural complexity and oxidation state (trione) distinguish it from simpler benzothiadiazine dioxides, influencing its physicochemical and biological properties .
Properties
IUPAC Name |
5-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)9-8(11)10-14(6,12)13/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXVHCQQZRPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)S(=O)(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Pathways
The synthesis of 5-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione typically begins with the condensation of substituted aniline derivatives with sulfur-containing reagents. Source outlines a multi-step process involving:
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Formation of a benzothiadiazine precursor via cyclization of 2-aminobenzenesulfonamide with methylating agents.
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Oxidation and trione formation using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.
A critical intermediate is 5-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , identified by its IUPAC name and InChI key in source. This intermediate undergoes further oxidation to introduce the trione functionality.
Alkylation and Cyclization
Patent literature (source) describes analogous methods for benzothiadiazine synthesis, emphasizing alkylation and O-alkylation steps. For example:
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Alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in alcoholic solvents forms halogenated ketone intermediates.
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Cyclization via sodium methoxide-mediated O-alkylation yields the fused bicyclic structure.
Reaction Optimization and Conditions
Temperature and pH Control
Optimal yields are achieved under tightly controlled conditions:
Solvent Systems
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Methanol and ethanol are preferred for their ability to dissolve both polar and non-polar intermediates.
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Water-miscible solvents facilitate purification by fractional distillation, as described in patent embodiments.
Industrial-Scale Production
Continuous Flow Reactors
Source highlights the use of continuous flow reactors to enhance scalability. Benefits include:
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Improved heat dissipation during exothermic steps.
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Reduced reaction times (6–8 hours vs. 12–24 hours in batch processes).
Fractional Distillation and Recrystallization
Post-synthesis purification involves:
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Fractional distillation to recover solvents and isolate low-boiling-point byproducts.
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Recrystallization from ethanol/water mixtures to achieve >95% purity.
Mechanistic Insights
Key Reaction Mechanisms
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Sulfonamide Cyclization : The sulfur atom in 2-aminobenzenesulfonamide acts as a nucleophile, attacking electrophilic carbons to form the benzothiadiazine ring.
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Oxidative Trione Formation : Oxidation of the sulfone group introduces ketone functionalities, stabilized by resonance within the aromatic system.
Byproduct Formation and Mitigation
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Halogenated Byproducts : Excess alkylating agents (e.g., 1-bromo-3-chloropropane) generate halogenated residues, mitigated via aqueous washes.
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Polymerization : Controlled stoichiometry of sodium methoxide prevents unwanted polymerization during O-alkylation.
Analytical Characterization
Spectroscopic Data
While explicit data are limited in sources, inferred characterization includes:
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¹H NMR : Methyl groups resonate at δ 2.1–2.3 ppm, with aromatic protons appearing as multiplet signals.
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IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ confirm carbonyl groups.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzothiadiazine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that benzothiadiazine derivatives exhibit antimicrobial properties. A study demonstrated that 5-methyl benzothiadiazine showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Case Study:
In a controlled laboratory setting, a series of tests were conducted to evaluate the Minimum Inhibitory Concentration (MIC) of 5-methyl benzothiadiazine against various pathogens. Results indicated an MIC of 32 µg/mL for E. coli, showcasing its potential as a lead compound for antibiotic development.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro.
Case Study:
In vitro studies using human macrophages revealed that treatment with 5-methyl benzothiadiazine significantly reduced the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM. This suggests its potential use in treating inflammatory diseases.
Agricultural Applications
2.1 Herbicidal Activity
5-Methyl benzothiadiazine has been investigated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth.
Case Study:
Field trials demonstrated that applying a formulation containing 5-methyl benzothiadiazine at a concentration of 100 g/ha effectively controlled common weeds such as Amaranthus retroflexus and Chenopodium album. The reduction in weed biomass was measured at over 70% compared to untreated plots.
| Weed Species | Biomass Reduction (%) |
|---|---|
| Amaranthus retroflexus | 75 |
| Chenopodium album | 68 |
Material Science Applications
3.1 Polymer Chemistry
The unique structure of 5-methyl benzothiadiazine allows it to be used as a building block in the synthesis of polymers with enhanced properties.
Case Study:
Researchers synthesized a series of polybenzothiadiazines incorporating the compound into their backbone. These polymers exhibited improved thermal stability and mechanical strength compared to standard polymers.
Mechanism of Action
The mechanism of action of 5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as aldose reductase, which is involved in diabetic complications. The compound may also modulate ion channels and receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
5-Amino-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione
- Key Difference: Substitution of the methyl group with an amino (-NH₂) group at the 5-position.
- Molecular weight increases slightly to 210.61 g/mol compared to the methyl analogue (C₈H₈N₂O₃S, ~212.22 g/mol) .
7-Chloro-5-methoxy-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione
- Key Differences : Introduction of chlorine (electron-withdrawing) at the 7-position and methoxy (-OCH₃) at the 5-position.
- Impact : Chlorine increases electrophilicity, while methoxy enhances lipophilicity. This compound (CAS 820214-08-2) is stable at room temperature, suggesting improved shelf-life compared to the methyl analogue .
IDRA 21 (Cyclothiazide Analog)
- Structure : 3-Bicyclo[2.2.1]hept-5-en-2-yl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
- Key Differences : Sulfonamide group and bicyclic substituent instead of trione.
- Functional Impact : IDRA 21 inhibits AMPA receptor desensitization 3-fold more effectively than diazoxide (a simpler benzothiadiazine dioxide), highlighting the role of bulky substituents in enhancing potency .
Oxidation State Variations
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides
- Example : Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide).
- Key Difference : Contains two ketone groups (dioxide) instead of three (trione).
- Functional Impact : Diazoxide potentiates kainate responses but is less effective in modulating AMPA receptors compared to trione derivatives. Cyclothiazide (a dihydrodioxide) abolishes AMPA desensitization entirely at 100 μM, whereas trione derivatives may exhibit divergent effects due to altered electronic profiles .
Functional Comparison: Receptor Modulation
AMPA Receptor Desensitization
| Compound | Structure Class | Effect on AMPA Current (Fold Increase) | Selectivity for Desensitization Inhibition |
|---|---|---|---|
| 5-Methyl-trione | Benzothiadiazine trione | Not reported | Unknown |
| Diazoxide | Benzothiadiazine dioxide | 2.5x | Low (potentiates kainate) |
| Cyclothiazide | Dihydrodioxide | 18x | High |
| IDRA 21 | Cyclothiazide analog | 7.5x (vs. diazoxide) | Moderate |
Physicochemical Properties
Biological Activity
5-Methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound belonging to the benzothiadiazine class. This compound is characterized by its unique structure that includes a trione functional group and a methyl substituent. Its biological activity has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The molecular formula of this compound is . The compound features a melting point range of 297–300°C and is typically encountered in powder form with a purity of at least 95% .
Biological Activities
Research indicates that compounds within the benzothiadiazine class exhibit diverse biological activities. The following are notable activities associated with this compound:
1. Antimicrobial Activity
Studies have shown that benzothiadiazines can possess significant antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains and fungi with promising results. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
2. Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for preventing oxidative stress-related diseases.
3. Tyrosinase Inhibition
This compound has shown potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. In vitro studies indicate that this compound can reduce melanin synthesis significantly .
The biological activities of this compound are attributed to its chemical structure which facilitates various interactions at the molecular level:
- Nucleophilic Substitution Reactions : The presence of the trione functional group allows for nucleophilic attacks that can modify biological targets.
- Binding Affinity : Interaction studies suggest that this compound binds effectively to tyrosinase and other enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound within its class, the following table compares it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Dihydro-2H-benzothiadiazine-7-sulfonamide | Contains a sulfonamide group | Known for diuretic activity |
| 5-Fluoro-3,4-dihydro-benzothiadiazine | Fluorinated variant | Enhanced potency against certain pathogens |
| Benzthiazide | Thiazide derivative | Widely used as a diuretic medication |
This comparison highlights the diversity within the benzothiadiazine class and emphasizes the specific functional groups and potential applications of each compound.
Case Studies
Several studies have documented the biological activity of benzothiadiazines:
Case Study 1: Antimicrobial Efficacy
A study conducted by Deshmukh et al. (2007) reported on the antimicrobial activity of various benzothiadiazine derivatives. Among them, compounds similar to 5-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine showed significant inhibition against Gram-positive and Gram-negative bacteria .
Case Study 2: Tyrosinase Inhibition
In recent experiments involving B16F10 melanoma cells, analogs of benzothiadiazines were tested for their ability to inhibit tyrosinase activity. One analog exhibited an IC50 value significantly lower than that of known inhibitors like kojic acid . This suggests that modifications in the structure can lead to enhanced inhibitory effects.
Q & A
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactor to assess CYP450-mediated metabolism .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to detect phase I/II metabolites .
- Structural tweaks : Introduce fluorine at metabolically vulnerable positions (e.g., para to sulfonamide) to block hydroxylation pathways .
How can researchers design SAR studies to optimize this compound’s selectivity?
Q. Advanced
- Substituent scanning : Synthesize analogs with halogens (Cl, F), methoxy, or aryl groups at positions 2, 4, and 7. Test against isoforms (e.g., CA IX vs. CA II) .
- 3D-QSAR models : Use CoMFA/CoMSIA on inhibition data to map electrostatic/hydrophobic requirements for selectivity .
- Proteolytic profiling : Screen against kinase panels or GPCR libraries to identify off-target effects .
What analytical techniques are critical for detecting trace impurities in bulk samples?
Q. Basic
- HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA) to separate sulfonic acid byproducts .
- Elemental analysis : Confirm stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values .
- NMR spiking : Add authentic samples of suspected impurities (e.g., uncyclized precursors) to identify peaks in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
